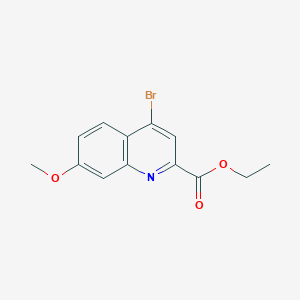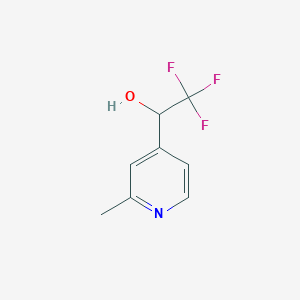![molecular formula C15H15BO3 B12960614 6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12960614.png)
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique chemical structure, which includes a boron atom integrated into a heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-methylbenzo[c][1,2]oxaborol-1(3H)-ol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which could be useful in treating inflammatory skin diseases such as psoriasis and atopic dermatitis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a PDE inhibitor, it binds to the catalytic domain of PDE enzymes, inhibiting their activity. This leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which can modulate various signaling pathways involved in inflammation and immune responses .
類似化合物との比較
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its PDE inhibitory activity and use in treating atopic dermatitis.
AN2728: A benzoxaborole derivative with similar applications in treating inflammatory skin conditions.
Uniqueness
6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group and the methyl group on the benzoxaborole ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .
特性
分子式 |
C15H15BO3 |
|---|---|
分子量 |
254.09 g/mol |
IUPAC名 |
1-hydroxy-7-methyl-6-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C15H15BO3/c1-11-14(18-9-12-5-3-2-4-6-12)8-7-13-10-19-16(17)15(11)13/h2-8,17H,9-10H2,1H3 |
InChIキー |
UWBSIYXDGBHZFO-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2C)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)


![Rel-(3R,3aR,6aS)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one hydrochloride](/img/structure/B12960538.png)
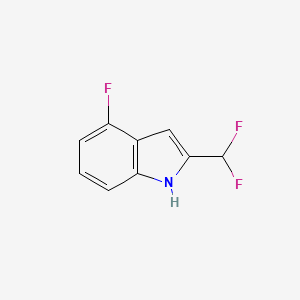
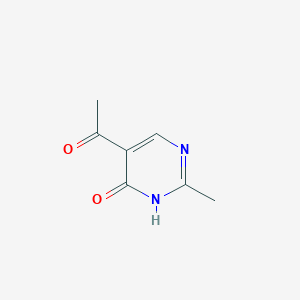



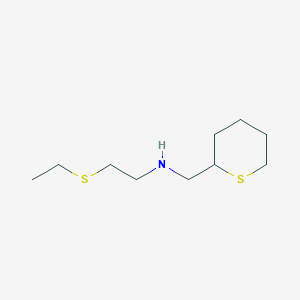
![9-Chloro-5H-benzo[b]carbazole](/img/structure/B12960575.png)
